UK 370106 - 230961-21-4

UK 370106

Catalog Number: EVT-1170247
CAS Number: 230961-21-4
Molecular Formula: C35H44N2O5
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound is also known as UK 370106 . It has a molecular formula of C35H44N2O5 and a molecular weight of 572.73 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .

Physical And Chemical Properties Analysis

The compound has a melting point of 178-180 °C, a boiling point of 802.7±65.0 °C (Predicted), and a density of 1.122±0.06 g/cm3 (Predicted) .

Source and Classification

UK 370106 is classified as a pharmaceutical compound primarily used in research settings to investigate the roles of matrix metalloproteinases in various biological processes. It is particularly relevant in the fields of biochemistry, pharmacology, and medicinal chemistry due to its targeted action on specific metalloproteinases involved in tissue remodeling and inflammation .

Synthesis Analysis

The synthesis of UK 370106 involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with constructing the hexanoic acid backbone, which serves as the foundation for further modifications.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the compound. This step is crucial for achieving the desired inhibitory effects on MMP-3 and MMP-12.
  3. Purification: The final product undergoes purification through techniques such as crystallization or chromatography to ensure high purity levels necessary for biological studies.

The synthetic route is typically optimized for yield and purity, although industrial production methods are not extensively documented. The laboratory synthesis can be scaled up while maintaining consistent quality .

Molecular Structure Analysis

UK 370106 has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with target enzymes. The molecular formula is represented as C22H32N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

  • Core Structure: The hexanoic acid backbone provides a hydrophobic region that aids in membrane permeability.
  • Functional Groups: The presence of amine and carboxylic acid groups contributes to the compound's ability to interact with the active sites of MMP-3 and MMP-12.

The three-dimensional conformation of UK 370106 allows it to fit precisely into the active sites of these enzymes, inhibiting their activity effectively .

Chemical Reactions Analysis

UK 370106 primarily functions through its inhibitory action on matrix metalloproteinases. The key reactions include:

  • Inhibition of Enzymatic Activity: UK 370106 binds to the active sites of MMP-3 and MMP-12, preventing them from cleaving extracellular matrix components like fibronectin.
  • Impact on Collagen Degradation: By inhibiting these enzymes, UK 370106 reduces collagen degradation in tissues, which is particularly relevant in conditions like chronic wounds.

These reactions have been studied both in vitro and in vivo, demonstrating the compound's effectiveness in various biological models .

Mechanism of Action

The mechanism of action for UK 370106 involves:

  1. Binding to Active Sites: The compound interacts directly with MMP-3 and MMP-12 by binding to their active sites, thereby blocking substrate access.
  2. Inhibition Effects: This binding inhibits enzymatic activity, leading to decreased cleavage of extracellular matrix proteins such as fibronectin.

Biochemical Pathways

The inhibition by UK 370106 affects biochemical pathways involved in tissue remodeling and inflammation. Specifically, it alters the degradation processes mediated by MMPs, which are critical in various physiological and pathological contexts .

Physical and Chemical Properties Analysis

UK 370106 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 388.51 g/mol.
  • Solubility: The compound's lipophilic nature suggests good solubility in organic solvents but limited solubility in water.
  • Stability: In laboratory settings, UK 370106 has shown stability over time, maintaining its inhibitory effects against target enzymes.

These properties are essential for its application in biological assays and potential therapeutic contexts .

Applications

UK 370106 has several scientific applications:

  1. Research Tool: It serves as a tool compound for studying matrix metalloproteinases' roles in tissue remodeling and inflammation.
  2. Potential Therapeutics: There is ongoing interest in its use for treating conditions characterized by excessive matrix metalloproteinase activity, such as chronic dermal ulcers.
  3. Clinical Trials: Although currently still in preclinical stages, UK 370106 has been identified as a candidate for clinical trials aimed at evaluating its efficacy in human chronic wounds .
Introduction to UK-370106

Discovery and Development of UK-370106 as a Selective Matrix Metalloproteinase Inhibitor

UK 370106 (CAS 230961-21-4) was discovered and optimized through a rational drug design program aimed at targeting pathological matrix metalloproteinases while sparing those essential for tissue repair. Researchers at Pfizer identified this compound as a clinical candidate for topical treatment of chronic dermal ulcers due to its exceptional selectivity profile. The compound exhibited nanomolar potency against matrix metalloproteinase-3 (half maximal inhibitory concentration = 23 nM) and matrix metalloproteinase-12 (half maximal inhibitory concentration = 42 nM), with >1,200-fold selectivity over matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-14, and approximately 100-fold selectivity over matrix metalloproteinase-13 [1] [2]. This selectivity was critical for inhibiting pathological extracellular matrix degradation without impairing keratinocyte migration—a process essential for wound re-epithelialization [1] [4].

The development pathway included comprehensive in vitro and in vivo characterization:

  • In vitro: UK 370106 potently inhibited matrix metalloproteinase-3-mediated cleavage of fibronectin (half maximal inhibitory concentration = 320 nM) but not gelatinolysis by matrix metalloproteinase-2 or matrix metalloproteinase-9 (no inhibition at ≤100 μM) [1] [2].
  • In vivo: Topical application in rabbit dermal ulcer models demonstrated sustained dermal retention (elimination half-life ≈ 3 days) and significant ex vivo matrix metalloproteinase-3 inhibition after 6 days of treatment [1]. These properties underpinned its selection as a candidate for human chronic wound therapeutics, though clinical development remains at the preclinical stage [4].

Table 1: Enzyme Inhibition Profile of UK 370106

EnzymeHalf Maximal Inhibitory Concentration (nM)Selectivity vs. Matrix Metalloproteinase-3
Matrix Metalloproteinase-3231-fold
Matrix Metalloproteinase-1242~0.5-fold
Matrix Metalloproteinase-132,300100-fold less potent
Matrix Metalloproteinase-81,75076-fold less potent
Matrix Metalloproteinase-1>34,200>1,200-fold less potent
Matrix Metalloproteinase-234,200>1,200-fold less potent

Table 2: Key Milestones in Development of UK 370106

StageFindingsReference
Lead OptimizationAchieved >1,200-fold selectivity for matrix metalloproteinase-3 over matrix metalloproteinase-1, -2, -9, -14Fray et al. (2003)
Preclinical EfficacyTopical application inhibited matrix metalloproteinase-3 ex vivo in rabbit ulcers; no disruption of keratinocyte migrationFray et al. (2003)
Clinical StatusIdentified as clinical candidate; no active trials reportedApexBio (2024)

Structural Classification Within the Hydroxamate-Based Matrix Metalloproteinase Inhibitor Family

UK 370106 ((3R)-3-[[(1S)-1-[[(1S)-2-Methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid; molecular weight 572.73) belongs to the peptidomimetic hydroxamate class of matrix metalloproteinase inhibitors [4] [8]. Its structure features three domains critical for its selectivity and binding kinetics:

  • Zinc-Binding Group: A hydroxamate moiety chelates the catalytic zinc ion in the matrix metalloproteinase active site, enabling potent inhibition [2] [8].
  • Hydrophobic Backbone: Biphenylhexanoic acid and phenylalkyl groups occupy the matrix metalloproteinase-3 S₁′ pocket, leveraging steric constraints unique to this enzyme [1] [4].
  • Chiral Centers: Multiple (R) and (S) configurations optimize fit within the matrix metalloproteinase-3 substrate cleft, contributing to selectivity [8].

This structural arrangement confers slow-binding inhibition, as evidenced by prolonged dermal retention (elimination half-life ≈ 3 days) despite rapid plasma clearance (elimination half-life = 23 minutes) [1]. Unlike broad-spectrum hydroxamate inhibitors (e.g., Marimastat), UK 370106 avoids the "metalloproteinase inhibitor-induced musculoskeletal syndrome" associated with pan-matrix metalloproteinase inhibition by sparing matrix metalloproteinase-1 and other off-target enzymes [7] [10].

Table 3: Structural and Pharmacokinetic Properties of UK 370106

PropertyValue
Molecular FormulaC₃₅H₄₄N₂O₅
Hydroxamate GroupEssential for zinc chelation in matrix metalloproteinase active site
Key SubstituentsBiphenylhexanoic acid; methoxy-phenylethylamine
Plasma Half-Life (Rat)23 minutes
Dermal Half-Life~3 days
Solubility<57.27 mg/mL in dimethyl sulfoxide; <14.32 mg/mL in ethanol

Role of Matrix Metalloproteinase-3 and Matrix Metalloproteinase-12 in Pathophysiological Contexts

Matrix Metalloproteinase-3 (Stromelysin-1) is a multifaceted protease that degrades extracellular matrix components (fibronectin, proteoglycans) and activates other matrix metalloproteinases. In chronic dermal ulcers, persistent inflammation drives matrix metalloproteinase-3 overexpression, leading to excessive degradation of extracellular matrix proteins and growth factors essential for healing [1] [4]. This enzyme also contributes to atherosclerotic plaque vulnerability by degrading fibrous cap collagen, correlating with cardiovascular events in clinical studies [3].

Matrix Metalloproteinase-12 (Macrophage Metalloelastase) is primarily macrophage-derived and implicated in:

  • Chronic Obstructive Pulmonary Disease: Mediates alveolar destruction via elastolysis and generates pro-inflammatory chemokines (e.g., elastin fragments). Genetic polymorphisms (rs2276109) associate with disease severity in mixed populations [5] [9].
  • Atherosclerosis: Facilitates intraplaque hemorrhage by degrading elastin in vessel walls. Serum levels correlate with carotid plaque vulnerability and future cardiovascular events [3] [7].

UK 370106’s dual inhibition of matrix metalloproteinase-3 and matrix metalloproteinase-12 targets intersecting pathological pathways:

  • In ulcers, it preserves fibronectin integrity while permitting matrix metalloproteinase-1/2/9-mediated keratinocyte migration [1].
  • In atherosclerosis, animal models confirm that matrix metalloproteinase-12 ablation reduces plaque complications [5] [7], supporting the therapeutic rationale for selective inhibitors.

Table 4: Pathophysiological Roles of Matrix Metalloproteinase-3 and Matrix Metalloproteinase-12

Disease ContextMatrix Metalloproteinase-3 RoleMatrix Metalloproteinase-12 Role
Chronic Dermal UlcersDegrades fibronectin/growth factors; impairs tissue repairNot explicitly reported
AtherosclerosisWeakens fibrous caps; correlates with cardiovascular events (r=0.62, p<0.01) [3]Degrades elastin; promotes intraplaque hemorrhage [7]
Chronic Obstructive Pulmonary DiseaseActivates matrix metalloproteinase-9; contributes to extracellular matrix breakdownDrives emphysema via elastolysis; gene polymorphisms increase risk [5] [9]
AsthmaLimited evidenceAirway remodeling; mucus hyperproduction [5]

Properties

CAS Number

230961-21-4

Product Name

UK 370106

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid

Molecular Formula

C35H44N2O5

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N

SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

Synonyms

(βR)-β-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1’-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.